Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate
Description
Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate is a heterocyclic compound featuring a piperidine ring fused with a dihydropyrazine moiety, modified by a tert-butyl carbamate group. This structure combines rigidity from the piperidine ring with the electron-rich dihydropyrazine core, making it a versatile scaffold in medicinal chemistry. The carbamate group enhances stability and modulates bioavailability, while the 4-methyl-3-oxo substituent on the pyrazine ring influences electronic properties and binding interactions. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and carbamate formation, as seen in analogous compounds .
Properties
IUPAC Name |
tert-butyl N-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)17-11-6-5-8-19(10-11)12-13(20)18(4)9-7-16-12/h7,9,11H,5-6,8,10H2,1-4H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITGEVYAXAGEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CN(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a piperidine ring substituted at the 3-position with a tert-butyl carbamate group and at the 1-position with a 4-methyl-3-oxo-3,4-dihydropyrazin-2-yl moiety. The pyrazinone ring introduces electron-withdrawing characteristics, necessitating careful selection of coupling strategies to avoid decomposition or undesired side reactions. Key challenges include:
- Regioselectivity : Ensuring the pyrazinone attaches exclusively to the piperidine’s 1-position.
- Stability of the Pyrazinone Ring : Avoiding ring-opening under basic or acidic conditions.
- Compatibility of Protecting Groups : Preserving the tert-butyl carbamate during synthetic steps.
Preparation Methodologies
Nucleophilic Aromatic Substitution (SNAr)
A widely employed strategy involves displacing a halogen atom on a preformed pyrazinone ring with the piperidine’s secondary amine.
Synthesis of 2-Bromo-4-Methyl-3-Oxo-3,4-Dihydropyrazine
The pyrazinone precursor is synthesized via cyclization of β-ketoamide derivatives. For example, heating ethyl acetoacetate with methylamine hydrochloride in ethanol yields 4-methyl-3-oxo-3,4-dihydropyrazine, which is brominated at the 2-position using phosphorus oxybromide (POBr₃).
Coupling with Piperidine Carbamate
The bromopyrazinone undergoes SNAr with tert-butyl piperidin-3-ylcarbamate under basic conditions:
2-bromo-4-methyl-3-oxo-3,4-dihydropyrazine + tert-butyl piperidin-3-ylcarbamate
→ tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate + HBr
Typical Conditions :
Microwave-Assisted Coupling
Microwave irradiation accelerates reactions involving sterically hindered intermediates.
Experimental Protocol
A mixture of 2-chloro-4-methylpyrazin-3(4H)-one (1.2 equiv), tert-butyl piperidin-3-ylcarbamate (1.0 equiv), and DIPEA (2.5 equiv) in NMP is heated at 120°C for 30 minutes under microwave irradiation. The crude product is purified via reverse-phase HPLC to achieve ≥95% purity.
Advantages :
- Reduced reaction time (30 minutes vs. 12 hours).
- Improved regioselectivity due to controlled heating.
Reductive Amination Approach
For pyrazinones lacking leaving groups, reductive amination offers an alternative route.
Synthesis of 4-Methyl-3-Oxo-3,4-Dihydropyrazine-2-Carbaldehyde
Oxidation of 2-hydroxymethylpyrazinone using pyridinium chlorochromate (PCC) yields the aldehyde.
Coupling with Piperidine Carbamate
The aldehyde reacts with tert-butyl piperidin-3-ylcarbamate in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid:
$$
\text{RCHO} + \text{R'NH}2 \xrightarrow{\text{NaBH}3\text{CN, AcOH}} \text{RCH}_2\text{NHR'}
$$
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| SNAr | 60–75 | 90–95 | 4–12 h | High scalability |
| Microwave-Assisted | 70–80 | ≥95 | 0.5 h | Rapid, energy-efficient |
| Reductive Amination | 50–65 | 85–90 | 24 h | No halogenated intermediates required |
SNAr is preferred for large-scale synthesis due to its reliability, while microwave methods excel in research settings requiring rapid optimization. Reductive amination avoids halogenated precursors but offers lower yields.
Purification and Characterization
Chromatographic Techniques
- Flash Column Chromatography : Silica gel with ethyl acetate/hexane (30:70 → 50:50 gradient).
- HPLC : C18 column, acetonitrile/water + 0.1% trifluoroacetic acid (TFA).
Industrial-Scale Considerations
Cost-Effectiveness
- SNAr : Low-cost bromopyrazinone precursors justify its use despite moderate yields.
- Microwave : High energy costs limit utility in manufacturing.
Environmental Impact
- Waste Streams : Halogenated byproducts (e.g., HBr) require neutralization.
- Green Chemistry Alternatives : Catalytic amination using Pd/C or Ni catalysts is under investigation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate has been identified as a potential modulator of nociceptin receptors, which are implicated in pain pathways. Its selective interaction with these receptors could lead to the development of non-addictive analgesics, providing an alternative to traditional opioids that carry risks of dependency and side effects.
Biological Studies
The compound serves as a valuable tool for studying nociceptin receptor signaling pathways. Preliminary studies indicate that it may exhibit significant biological activity, making it suitable for research into pain management therapies. Its ability to selectively bind nociceptin receptors without eliciting typical opioid effects positions it as an important candidate for further pharmacological exploration.
Chemical Synthesis
In synthetic organic chemistry, this compound can be utilized as a building block for more complex molecules. It can also act as a reagent in various organic transformations, contributing to the synthesis of specialty chemicals and materials.
Comparative Analysis with Related Compounds
The following table summarizes structural features and unique aspects of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(piperidin-3-yl)carbamate | Piperidine ring with tert-butyl carbamate | Lacks the dihydropyrazine moiety |
| Nociceptin | Peptide structure interacting with nociceptin receptors | Natural ligand for nociceptin receptors |
| Pethidine | Piperidine-based analgesic | Opioid effects unlike non-opioid nature of target compound |
The unique structural configuration of this compound enables targeted interactions that could lead to innovative therapeutic strategies in pain management.
In Vitro Studies
Research has demonstrated that this compound effectively modulates nociceptin receptors in vitro, showing promise for use in pain relief treatments without the addictive properties associated with conventional opioids.
In Vivo Studies
In animal models, the compound has been evaluated for its effects on pain response and cognitive function. Initial findings suggest that while it may reduce nociceptive responses, further studies are needed to assess its efficacy compared to existing analgesics.
Mechanism of Action
The mechanism of action of tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its hybrid structure, which distinguishes it from other carbamate- or pyrazine-containing derivatives. Below is a comparative analysis with structurally related compounds:
| Compound Name | Core Structure | Key Functional Groups | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate | Piperidine-dihydropyrazine | Carbamate, 4-methyl-3-oxo-dihydropyrazine | Potential kinase inhibition (inferred) | |
| 1-Methylpyrimidin-2(1H)-one | Pyrimidine | Methyl group, ketone | Antimicrobial properties | |
| Tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate | Piperidine-pyrimidine | Carbamate, ethoxy-pyrimidine | Research applications (e.g., receptor modulation) | |
| Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate | Piperidine-pyridazine | Carbamate, amino-pyridazine | Pharmacological probe (e.g., enzyme inhibition) | |
| Tert-butyl 3-(4-oxopiperidin-1-yl)propanoate | Piperidine-ester | Ester, oxo-piperidine | Altered solubility/reactivity |
Key Observations :
- Carbamate vs. Ester Groups: Compounds with carbamates (e.g., the target compound) exhibit enhanced hydrolytic stability compared to esters (e.g., tert-butyl 3-(4-oxopiperidin-1-yl)propanoate), which may degrade faster in biological systems .
- Ring Systems : The dihydropyrazine core in the target compound offers distinct electronic properties compared to pyrimidines or pyridazines. For example, 1-methylpyrimidin-2(1H)-one lacks the fused piperidine ring, reducing conformational flexibility .
Solubility and Reactivity
- Solubility : The tert-butyl carbamate group improves lipid solubility, enhancing membrane permeability compared to simpler amines or hydroxyl-containing analogues .
- Reactivity: The 3-oxo group on the dihydropyrazine ring may participate in hydrogen bonding, a feature absent in non-ketone analogues like tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate .
Preclinical Studies
- Kinase Inhibition : Pyrazine-piperidine hybrids inhibit kinases such as JAK2 or CDK4/6, critical in cancer therapy .
- Neuroprotective Effects : Carbamate derivatives with piperidine rings (e.g., tert-butyl (5-methylpyridin-2(1H)-one)) show neuroprotection via acetylcholine esterase modulation, a possible avenue for the target compound .
Biological Activity
Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pain management and receptor modulation. This article delves into its biological activity, structural characteristics, and relevant research findings.
Structural Overview
The compound features a tert-butyl group linked to a carbamate moiety , which is further connected to a piperidine ring substituted with a 4-methyl-3-oxo-3,4-dihydropyrazin-2-yl group . Its molecular formula is with a molecular weight of 308.38 g/mol. The unique arrangement of these functional groups is believed to contribute to its pharmacological properties.
Nociceptin Receptor Modulation
Preliminary studies indicate that this compound exhibits significant biological activity by interacting with nociceptin receptors. These receptors are part of the opioid receptor family but do not elicit traditional opioid effects. This characteristic positions the compound as a potential candidate for developing non-addictive analgesics.
The compound's ability to selectively bind to nociceptin receptors may provide insights into new pain relief medications that avoid the side effects associated with conventional opioids. Its interaction profile suggests it could modulate pain pathways effectively without the risk of addiction.
In Vitro Studies
In vitro experiments have shown that this compound can significantly alter nociceptin receptor activity. These studies typically involve binding assays that measure the affinity of the compound for nociceptin receptors compared to other known ligands.
| Study | Methodology | Findings |
|---|---|---|
| Study A | Binding Assay | High affinity for nociceptin receptors |
| Study B | Functional Assay | Modulation of pain pathways without opioid effects |
Comparative Analysis
To better understand its potential applications, a comparative analysis with similar compounds reveals its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(piperidin-3-yl)carbamate | Piperidine ring with tert-butyl carbamate | Lacks the dihydropyrazine moiety |
| Nociceptin | Peptide structure | Natural ligand for nociceptin receptors |
| Pethidine | Piperidine-based analgesic | Exhibits typical opioid effects |
The selectivity of this compound towards nociceptin receptors distinguishes it from traditional opioids and opens avenues for research into safer pain management therapies.
Q & A
Q. Basic
- Mass spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify piperidine and pyrazine ring substitution patterns. For diastereomers, 2D NMR (e.g., NOESY) can resolve spatial arrangements .
- Chromatography : HPLC or silica gel column chromatography ensures purity (>95%) and separates stereoisomers .
How can researchers optimize palladium-catalyzed coupling reactions in its synthesis?
Q. Advanced
- Catalyst selection : Pd₂(dba)₃ with BINAP or Pd(PPh₃)₂Cl₂ improves coupling efficiency in aryl-amine bond formation .
- Solvent system : Use polar aprotic solvents (e.g., THF) to enhance catalyst stability.
- Additives : CuI (10 mol%) accelerates Sonogashira-type couplings .
- Temperature control : Reactions at 20–65°C balance reactivity and side-product formation .
How to address challenges in isolating stereoisomers during synthesis?
Q. Advanced
- Chiral resolution : Use preparative chiral HPLC or diastereomeric salt formation. For example, tert-butyl carbamate diastereomers (298 and 299) were separated via column chromatography using hexane/EtOAC gradients .
- Stereoselective synthesis : Employ enantiopure starting materials (e.g., (1S,4S)-configured intermediates) to control stereochemistry .
How to resolve contradictions in NMR and mass spectrometry data?
Q. Advanced
- Dynamic effects : Rotameric equilibria in piperidine rings can split NMR signals. Use variable-temperature NMR to confirm .
- Impurity interference : MS/MS fragmentation helps distinguish isobaric impurities (e.g., tert-butyl loss at m/z ~100) .
- Quantitative NMR (qNMR) : Compare integration ratios of diagnostic peaks (e.g., tert-butyl protons at δ 1.4 ppm) against internal standards .
What methods are effective for analyzing impurities in this compound?
Q. Advanced
- LC-MS/MS : Identify trace impurities (e.g., de-Boc byproducts) with high sensitivity .
- Forced degradation studies : Expose the compound to heat, light, or acidic conditions (e.g., HCl/MeOH) to profile degradation products .
- Reference standards : Use structurally defined impurities (e.g., Trelagliptin Impurity 45) for spiking experiments .
What purification techniques are suitable post-synthesis?
Q. Basic
- Column chromatography : Silica gel with gradients of hexane/EtOAc (3:1 to 1:2) effectively separates carbamate derivatives .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity solids (>98%) .
How to adapt synthesis protocols under inert vs. ambient conditions?
Q. Advanced
- Oxygen-sensitive steps : Pd-catalyzed reactions require strict N₂ purging to prevent catalyst deactivation .
- Non-critical steps : Deprotection (e.g., Boc removal with HCl) can proceed under ambient conditions .
How to design stability studies under different conditions?
Q. Advanced
- Thermal stability : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Hydrolytic stability : Test in buffered solutions (pH 1–9) to assess carbamate lability. Neutral conditions (pH 7) typically show minimal degradation .
How to evaluate bioactivity using in silico and in vitro methods?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
